molecular formula C14H15NO3 B2990542 6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid CAS No. 1092288-97-5

6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid

Número de catálogo: B2990542
Número CAS: 1092288-97-5
Peso molecular: 245.278
Clave InChI: NYVQXNSADABIKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative characterized by a propyl group at position 1, a methyl group at position 6, and a carboxylic acid moiety at position 3 (Figure 1). The 4-oxo-1,4-dihydroquinoline core is a hallmark of fluoroquinolone antibiotics, though this compound lacks the fluorine atom typically present at position 6 in clinically used derivatives. Its molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.28 g/mol.

Propiedades

IUPAC Name

6-methyl-4-oxo-1-propylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-6-15-8-11(14(17)18)13(16)10-7-9(2)4-5-12(10)15/h4-5,7-8H,3,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVQXNSADABIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Aplicaciones Científicas De Investigación

Chemistry: Quinoline derivatives are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. Biology: They exhibit antimicrobial, antimalarial, and anticancer properties. Medicine: Quinoline derivatives are used in the development of drugs for treating infections, inflammation, and cancer. Industry: They are employed in the production of dyes, catalysts, and materials for electronic devices.

Mecanismo De Acción

The compound exerts its effects through interactions with biological targets such as enzymes and receptors. The quinoline core can inhibit DNA gyrase and topoisomerase IV, leading to bacterial cell death. Additionally, it may modulate signaling pathways involved in inflammation and cancer progression.

Comparación Con Compuestos Similares

Position 1

  • Target compound: Propyl group.
  • Ciprofloxacin : Cyclopropyl group.
    • Enhances Gram-negative activity by improving DNA gyrase binding .
  • Norfloxacin: Ethyl group. Moderate lipophilicity; associated with balanced bioavailability .

Position 6

  • Target compound: Methyl group. Uncommon in clinical quinolones; may reduce antibacterial potency compared to fluoro-substituted analogs (e.g., ciprofloxacin) due to weaker electronegativity and DNA interaction .
  • Fluoroquinolones (e.g., Impurity A): Fluoro group. Critical for broad-spectrum activity; stabilizes drug-enzyme interactions via electronegative effects .

Position 7

  • Target compound: No substituent. Limits activity against resistant strains, as piperazinyl or pyrrolidinyl groups at this position enhance Gram-positive and anaerobic coverage .
  • Ciprofloxacin : Piperazinyl group.
    • Improves solubility and extends spectrum by facilitating bacterial topoisomerase IV inhibition .
  • Besifloxacin: Azepan-3-ylamino group. Bulkier substituent; increases potency against ocular pathogens .

Key Observations:

Antibacterial Spectrum : The target compound’s lack of a fluoro group at position 6 and a piperazinyl group at position 7 likely restricts its activity to Gram-negative bacteria, with reduced efficacy compared to ciprofloxacin or besifloxacin .

Solubility : The propyl group may lower solubility compared to cyclopropyl or piperazinyl-containing analogs, necessitating formulation adjustments for bioavailability .

Synthetic By-Products : Impurity profiling via TLC and HPLC (as in ) is critical, as defluorinated or chlorinated by-products (e.g., Impurity B ) can arise during synthesis.

Structural-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Effects : The methyl group at position 6 lacks the electron-withdrawing capability of fluorine, reducing intercalation into bacterial DNA .
  • Resistance Mitigation : Compounds without a piperazinyl group (e.g., the target) may evade common efflux pump mechanisms in resistant strains but sacrifice potency .

Actividad Biológica

6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid (C14H15NO3) is a compound belonging to the class of dihydroquinolines, which exhibit a variety of biological activities. This article reviews its biological activity, focusing on its effects against cancer cells, antimicrobial properties, and potential therapeutic applications.

  • Molecular Formula : C14H15NO3
  • Molecular Weight : 245.28 g/mol
  • CAS Number : 13721-01-2

Biological Activity Overview

The biological activities of 6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic acid have been explored in various studies, indicating its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent research has highlighted the compound's ability to inhibit the growth of cancer cells. A study demonstrated that derivatives of this compound can induce cell cycle arrest and apoptosis in human lung carcinoma A549 cells. The compound exhibited an IC50 value of approximately 4.8 µM, indicating significant growth inhibition through mechanisms involving microtubule polymerization and upregulation of cyclin-dependent kinase (CDK) inhibitors like p21(Cip1/Waf1) .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
YJC-1A5494.8Microtubule polymerization, CDK inhibition

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The structure of 6-Methyl-4-oxo-1-propyl-1,4-dihydroquinoline derivatives has been linked to their efficacy against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • In Vivo Tumor Suppression : In a mouse model inoculated with A549 cells, treatment with YJC-1 resulted in significant tumor growth suppression compared to controls. This suggests potential for therapeutic use in lung cancer .
  • Antimicrobial Efficacy : A study assessed the antibacterial activity against multi-drug resistant strains, demonstrating that derivatives of the compound could effectively reduce bacterial load in infected tissues .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.